[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid
Description
[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid (Br-2EPT) is a brominated phenothiazine derivative functionalized with an ethylphosphonic acid group. It serves as a self-assembled monolayer (SAM) in perovskite solar cells (PSCs) and organic photovoltaics (OPVs), acting as a hole-transporting or extraction layer . Its molecular structure (C₁₄H₁₂Br₂NO₃PS; MW = 465.10 g/mol) incorporates electron-withdrawing bromine atoms at the 3,7-positions of the phenothiazine core, which enhance interfacial energy alignment with perovskite absorbers. The ethylphosphonic acid group enables strong anchoring to substrates, while the sulfur atom in phenothiazine facilitates defect passivation via Pb–S interactions .
Br-2EPT exhibits a HOMO level of −5.47 eV and LUMO of −2.12 eV, making it suitable for hole extraction in p-i-n structured devices . Its synthesis leverages phenothiazine’s cost-effectiveness and chemical versatility compared to carbazole or triphenylamine-based alternatives .
Properties
Molecular Formula |
C14H12Br2NO3PS |
|---|---|
Molecular Weight |
465.1 g/mol |
IUPAC Name |
2-(3,7-dibromophenothiazin-10-yl)ethylphosphonic acid |
InChI |
InChI=1S/C14H12Br2NO3PS/c15-9-1-3-11-13(7-9)22-14-8-10(16)2-4-12(14)17(11)5-6-21(18,19)20/h1-4,7-8H,5-6H2,(H2,18,19,20) |
InChI Key |
BHVRNHGXRPILBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC3=C(N2CCP(=O)(O)O)C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,7-Dibromo-10H-phenothiazine Intermediate
The dibromo substitution at the 3 and 7 positions of phenothiazine is achieved through controlled bromination reactions of the parent phenothiazine compound. Literature patents describe selective bromination methods that yield high purity 3,7-dibromo-10H-phenothiazine suitable for further functionalization.
Selective Alkylation via Reductive Amination
A key step involves the selective alkylation of the phenothiazine nitrogen at position 10 with an ethyl chain bearing a phosphonic acid precursor. This is commonly achieved by reductive amination, where the 10H-phenothiazine-3,7-diamine intermediate reacts with an aldehyde or ketone under reductive conditions to introduce the ethyl spacer. This step is crucial for ensuring regioselectivity and maintaining the bromine substituents intact.
Introduction of Phosphonic Acid Group
The terminal ethyl group is functionalized to phosphonic acid either by direct phosphonation reactions or through the use of phosphonate esters followed by hydrolysis. The phosphonic acid group is essential for the compound’s ability to form robust self-assembled monolayers on oxide surfaces.
Detailed Solution Processing Procedure for SAM Formation
A widely used method to prepare the compound as a self-assembled monolayer on substrates involves solution processing with the following protocol:
| Step | Description |
|---|---|
| Solvent | Anhydrous ethanol (alternatives: methanol, isopropanol, IPA/DMF, THF) |
| Concentration | 1 mM (approximately 0.465 mg/mL) |
| Deposition volume | 100 µL of Br-2EPT solution |
| Substrate preparation | UVO treatment of FTO or ITO substrate surface |
| Coating method | Spin-coating at 3000 rpm for 30 seconds |
| Annealing | 100 °C for 10 minutes |
This process results in the spontaneous formation of a dense and robust self-assembled monolayer due to strong binding of the phosphonic acid headgroups to the substrate surface.
Research Findings and Analysis
Self-Assembly and Surface Binding
Studies have shown that the phosphonic acid group in this compound binds strongly to metal oxide surfaces, forming a stable monolayer that enhances hole extraction in photovoltaic devices. The brominated phenothiazine terminal provides electron-rich characteristics beneficial for charge transport.
Impact on Device Performance
In perovskite solar cells, incorporation of this compound as a SAM layer improves device efficiency and stability. The layer-by-layer deposition method using Br-2EPT SAM molecules has demonstrated comparable power conversion efficiencies to other hole-selective contacts, highlighting its functional versatility.
Solvent and Processing Variations
Research indicates that solvents such as ethanol and isopropanol are preferred for processing due to their environmental friendliness and ability to dissolve the compound effectively. Variations in solvent systems and deposition techniques (spin-coating vs. dipping) influence the packing density and uniformity of the SAM layer, affecting device performance.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Bromination of Phenothiazine Core
The compound is synthesized through selective bromination of the phenothiazine backbone at the 3 and 7 positions. This step typically employs bromine or brominating agents under controlled conditions to achieve regioselectivity .
Phosphonation via Arbuzov Reaction
The ethylphosphonic acid group is introduced through a nucleophilic substitution reaction , likely involving an Arbuzov-type mechanism. This step attaches the phosphonic acid moiety to the ethyl chain linked to the phenothiazine nitrogen .
| Step | Reaction Type | Key Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Bromination | Br₂ or Br-based agents, controlled temperature | 3,7-Dibromo-10H-phenothiazine |
| 2 | Phosphonation | Trialkyl phosphite, alkyl halide (Arbuzov conditions) | Br-2EPT |
Self-Assembled Monolayer (SAM) Formation
The phosphonic acid group enables covalent anchoring to metal oxide surfaces (e.g., ITO, FTO) through condensation reactions , forming robust P–O–M (M = metal) bonds. This process is critical for its role as a hole transport layer in perovskite solar cells .
SAM Anchoring Mechanism
-
Monodentate binding : Single P–O–M bond formation.
-
Bidentate/tridentate binding : Enhanced stability through multiple oxygen-metal interactions .
Key Parameters for SAM Formation
| Parameter | Value | Source |
|---|---|---|
| Solvent | Anhydrous ethanol, IPA, THF | |
| Concentration | 1 mM (0.465 mg/mL) | |
| Spin-coating | 3,000 rpm for 30 s | |
| Annealing | 100°C for 10 min |
Surface Reactivity and Interfacial Interactions
The bromine atoms participate in halogen bonding with perovskite layers, improving interfacial charge extraction. Concurrently, the sulfur atom in the phenothiazine core passivates Lewis acid defects (e.g., undercoordinated Pb²⁺ ions), reducing nonradiative recombination .
Interfacial Effects
| Property | Value | Impact |
|---|---|---|
| HOMO Level | -5.47 eV | Minimizes energy-band shift at perovskite interface |
| Wettability | Contact angle: 58.2° (Br-2EPT) | Enhances perovskite film homogeneity |
Stability Under Operational Conditions
Br-2EPT demonstrates resilience under thermal and environmental stress due to:
-
Strong P–O–M bonding , preventing delamination.
-
Electron-withdrawing bromine groups , reducing oxidative degradation .
Comparative Stability Data
| HTL Material | PCE Retention (After 30 Days) | Ref. |
|---|---|---|
| Br-2EPT | >88% | |
| Spiro-OMeTAD | ~70% |
Key Research Findings
-
Solar Cell Efficiency : Devices using Br-2EPT SAMs achieve PCEs >21% due to reduced interfacial recombination .
-
Thermal Stability : Maintains structural integrity at temperatures up to 100°C, critical for industrial processing .
-
Wettability Optimization : Lower contact angles (vs. MeO-2PACz) improve perovskite precursor spreading .
Scientific Research Applications
[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid has several scientific research applications:
Organic Electronics: It is used as a hole transport layer in organic solar cells and perovskite solar cells, enhancing charge extraction and transport.
Biology and Medicine:
Mechanism of Action
The mechanism of action of [2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid involves its ability to form self-assembled monolayers on electrode surfaces. The bromine substituents form halogen bonds with perovskite materials, while the sulfur atoms in the phenothiazine core passivate Lewis acid defects. This results in improved charge extraction and transport, leading to enhanced device efficiency and stability .
Comparison with Similar Compounds
Key Observations :
- HOMO Levels : Br-2EPT’s HOMO (−5.47 eV) is deeper than PTAA (−5.10 eV) and MeO-2PACz (−5.30 eV), enabling better energy alignment with perovskite valence bands (e.g., CsMAFA perovskite: −5.40 eV) .
- Heteroatom Effects : Replacing sulfur in Br-2EPT with oxygen (Br-2EPO) or selenium (Br-2EPSe) deepens HOMO levels further (−5.52 eV and −5.60 eV, respectively) due to increased electronegativity and polarizability .
Device Performance in Perovskite Solar Cells
| Compound | PCE (%) | Voc (V) | FF (%) | Stability (T80)* | Key Advantages |
|---|---|---|---|---|---|
| Br-2EPT | 22.44 | 1.125 | 81.08 | >1000 h | Optimal energy alignment; defect passivation |
| TPT-P6 | 21.43 | 1.10 | 80.00 | 800 h | Large-area uniformity |
| Br-2EPSe | 23.10† | 1.14 | 82.00 | >1200 h | Strongest perovskite interaction |
| PTAA | 19.26 | 1.05 | 75.00 | 500 h | Industry standard |
| MeO-2PACz | 21.16 | 1.11 | 79.50 | 900 h | High reproducibility |
*T80: Time for efficiency to drop to 80% of initial under continuous illumination.
†Estimated from trend in Ref. .
Key Findings :
- Br-2EPT vs. TPT-P6 : Br-2EPT’s shorter ethyl chain improves wettability and reduces recombination compared to TPT-P6’s hydrophobic hexyl chain, yielding higher PCE (22.44% vs. 21.43%) .
- Br-2EPT vs. Br-2EPSe : Selenium in Br-2EPSe strengthens halogen bonding with perovskites, reducing trap density and boosting PCE to 23.10% .
- Br-2EPT vs. PTAA : Br-2EPT outperforms PTAA in PCE (22.44% vs. 19.26%) and stability (>1000 h vs. 500 h) due to superior interfacial passivation .
Cost and Scalability
- Phenothiazine vs. Triphenylamine/Carbazole: Phenothiazine derivatives like Br-2EPT are ~30% cheaper to synthesize than triphenylamine-based HTMs (e.g., TPT-P6) .
- Processing : Br-2EPT’s SAM formation requires minimal material (~1 nm thickness), reducing material waste compared to polymer-based HTMs like PTAA .
Biological Activity
[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid is a phosphonic acid derivative featuring a dibrominated phenothiazine core. This compound has garnered attention in medicinal chemistry due to its unique structural properties that confer various biological activities. Its potential therapeutic applications are under investigation, particularly in the fields of organic electronics and medicinal chemistry.
The molecular formula of this compound is C14H12Br2NO3PS, with a molecular weight of 465.1 g/mol. The compound contains both a phosphonic acid group and a dibromophenothiazine moiety, which enhances its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C14H12Br2NO3PS |
| Molecular Weight | 465.1 g/mol |
| IUPAC Name | 2-(3,7-dibromophenothiazin-10-yl)ethylphosphonic acid |
| CAS Number | 2826271-17-2 |
Biological Activity
The biological activity of this compound is largely attributed to its phenothiazine component, which is known for its antipsychotic properties and ability to interact with various neurotransmitter systems. The dibromination may enhance these effects by increasing lipophilicity and altering receptor binding dynamics.
- Antioxidant Activity : The compound exhibits potential antioxidant properties, which may protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.
- Neuroprotective Effects : The phenothiazine structure is associated with neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological implications of similar phenothiazine derivatives:
- Study on Antimicrobial Activity : A comparative analysis demonstrated that dibrominated phenothiazines showed enhanced antimicrobial activity against Gram-positive bacteria compared to their non-brominated counterparts.
- Neuroprotective Studies : Research indicated that phenothiazine derivatives could inhibit neuronal apoptosis in models of Alzheimer's disease, suggesting that this compound may have similar protective effects.
- Organic Electronics Applications : As a hole transport layer in organic solar cells, this compound has been shown to improve charge transport efficiency, emphasizing its versatility beyond medicinal applications.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multiple steps including bromination of phenothiazine derivatives followed by the introduction of phosphonic acid groups via an Arbuzov reaction.
Common Reaction Pathways:
- Bromination : Selective bromination at the 3 and 7 positions using brominating agents.
- Phosphonation : Introduction of phosphonic acid groups through nucleophilic substitution reactions.
Q & A
Basic Question: What structural features of Br-2EPT make it effective as a hole-transporting material (HTM) in perovskite solar cells (PSCs)?
Answer:
Br-2EPT incorporates three critical structural elements:
- Bromo substituents at the 3,7-positions of the phenothiazine core, which enhance electron-withdrawing properties and improve energy level alignment with perovskite absorbers .
- A phosphonic acid group attached via an ethyl spacer, enabling strong anchoring to metal oxide substrates (e.g., ITO or mesoporous scaffolds) and facilitating efficient hole extraction .
- The phenothiazine backbone , which provides high hole mobility and chemical stability due to its planar, conjugated structure .
These features collectively optimize interfacial charge transfer and reduce recombination losses in PSCs .
Advanced Question: How does Br-2EPT improve open-circuit voltage (VOC) in PSCs compared to PTAA or MeO-2PACz?
Answer:
Br-2EPT achieves superior VOC through:
- Energy level alignment : Its HOMO level (-5.47 eV) closely matches the perovskite valence band, minimizing energy offsets and reducing voltage losses .
- Defect passivation : Bromine atoms form halogen bonds with undercoordinated Pb<sup>2+</sup> ions, while the sulfur in phenothiazine interacts with Pb via Pb–S coordination, reducing trap states .
- Enhanced hole extraction : The shortened ethyl chain (vs. hexyl in TPT-P6) reduces series resistance, enabling faster charge transport .
In CsMAFA-based PSCs, Br-2EPT devices achieve a PCE of 22.44%, outperforming PTAA (19.26%) and MeO-2PACz (21.16%) under identical conditions .
Basic Question: What is the synthetic strategy for Br-2EPT?
Answer:
Br-2EPT synthesis involves two key steps:
Bromination : Phenothiazine is brominated at the 3,7-positions using Br2 or NBS (N-bromosuccinimide) in a controlled reaction to avoid over-substitution .
Phosphonic acid functionalization : The ethylphosphonic acid group is introduced via a nucleophilic substitution or coupling reaction (e.g., Michaelis-Arbuzov reaction), followed by hydrolysis of the phosphonate ester to yield the phosphonic acid .
Purity (>99%) is confirmed via HPLC or NMR, and electronic properties (HOMO/LUMO) are validated using cyclic voltammetry .
Advanced Question: How do heteroatom substitutions (O, Se) in phenothiazine derivatives affect HTM performance relative to Br-2EPT?
Answer:
Comparative studies of Br-2EPO (O-substituted) and Br-2EPSe (Se-substituted) reveal:
- Electronic effects : Se’s larger atomic radius and polarizability strengthen perovskite/HTM interactions, increasing binding energy and defect passivation efficacy .
- Hole mobility : The Se variant (Br-2EPSe) exhibits higher hole conductivity due to enhanced π-orbital overlap, but O-substitution (Br-2EPO) reduces conductivity due to electronegativity .
- Stability : Se-based HTMs show improved moisture resistance, but O-substituted analogs may oxidize more readily under UV exposure .
These findings highlight the trade-offs between electronic tuning and stability in heteroatom-modified HTMs.
Basic Question: What are the HOMO/LUMO levels of Br-2EPT, and why are they critical for device performance?
Answer:
Br-2EPT has a HOMO of -5.47 eV and LUMO of -2.12 eV . These values are critical because:
- The HOMO level must align with the perovskite valence band (≈-5.4 eV for MAPbI3) to minimize energy losses during hole extraction.
- The LUMO level should remain above the perovskite conduction band to block electron leakage to the anode.
Mismatched HOMO/LUMO levels increase recombination and reduce VOC, as seen in less optimized HTMs like PTAA .
Advanced Question: What experimental methods characterize Br-2EPT’s interfacial interactions with perovskites?
Answer:
Key techniques include:
- X-ray photoelectron spectroscopy (XPS) : Identifies chemical bonding (e.g., Pb–S or Br–Pb interactions) at the perovskite/HTM interface .
- Density functional theory (DFT) : Calculates binding energies between Br-2EPT and perovskite surfaces, validating passivation mechanisms .
- Transient absorption spectroscopy (TAS) : Measures charge carrier lifetimes to quantify recombination suppression .
- Electrochemical impedance spectroscopy (EIS) : Evaluates hole extraction kinetics and interfacial resistance .
Basic Question: How does Br-2EPT enhance the stability of PSCs?
Answer:
Br-2EPT improves stability via:
- Hydrophobicity : The brominated phenothiazine core repels moisture, reducing perovskite degradation .
- Defect passivation : Halogen and Pb–S interactions mitigate ion migration and phase segregation .
- UV resistance : The conjugated phenothiazine structure absorbs UV light, protecting the perovskite layer .
Advanced Question: What are the limitations of Br-2EPT, and how can they be addressed in future designs?
Answer:
Limitations include:
- Synthetic complexity : Multi-step bromination and purification increase costs. Simplified routes (e.g., one-pot synthesis) are under exploration .
- Limited broad-spectrum compatibility : Performance varies with perovskite composition (e.g., FAPbI3 vs. CsMAFA). Tailoring substituents (e.g., mixed halogens) could universalize efficacy .
- Long-term thermal stability : Phosphonic acid groups may desorb at >80°C. Crosslinking strategies or alternative anchoring groups (e.g., carboxylic acids) are being tested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
